molecular formula C11H11N3O3S2 B11160916 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11160916
M. Wt: 297.4 g/mol
InChI Key: KVIKUISVPVWTKO-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further linked to a 5-methyl-1,3,4-thiadiazol-2-yl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

C6H5SO2Cl+C3H3N3S(CH3)C6H5SO2N(CH3C2H2N3S)+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_3\text{H}_3\text{N}_3\text{S}(\text{CH}_3) \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{CH}_3\text{C}_2\text{H}_2\text{N}_3\text{S}) + \text{HCl} C6​H5​SO2​Cl+C3​H3​N3​S(CH3​)→C6​H5​SO2​N(CH3​C2​H2​N3​S)+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or thiadiazole groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides or thiadiazoles.

Scientific Research Applications

2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cancer cell proliferation pathways, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzenesulfonyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
  • 2-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide

Uniqueness

2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the 5-methyl-1,3,4-thiadiazole moiety, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H11N3O3S2

Molecular Weight

297.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H11N3O3S2/c1-8-13-14-11(18-8)12-10(15)7-19(16,17)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

KVIKUISVPVWTKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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